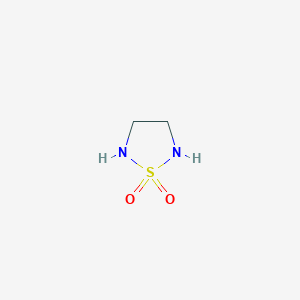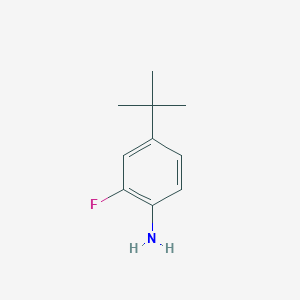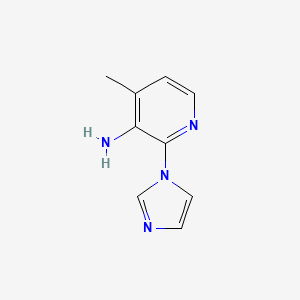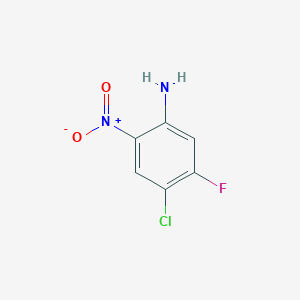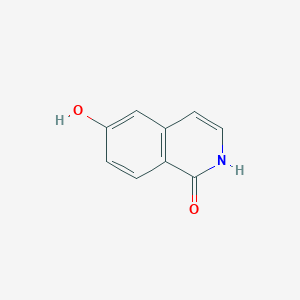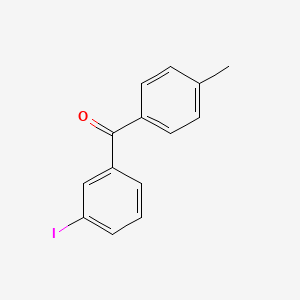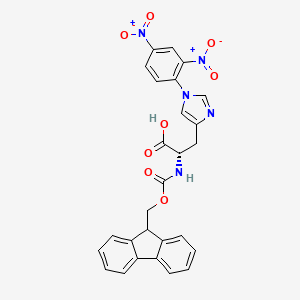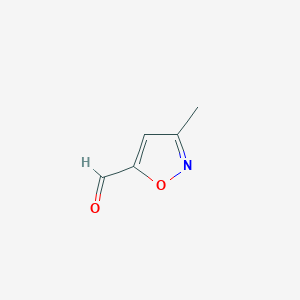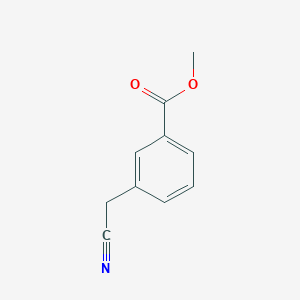
Methyl 3-(cyanomethyl)benzoate
概述
描述
“Methyl 3-(cyanomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Molecular Structure Analysis
“Methyl 3-(cyanomethyl)benzoate” has a molecular structure characterized by the presence of a cyanomethyl group attached to a benzoate ester . The molecule has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 3-(cyanomethyl)benzoate” has a density of 1.1±0.1 g/cm3, a boiling point of 314.1±25.0 °C at 760 mmHg, and a flash point of 146.5±9.9 °C . It also has a polar surface area of 50 Å2 and a molar volume of 153.5±3.0 cm3 .科学研究应用
-
Chemical Synthesis
-
Catalysis
- In a study by Zhang et al., Methyl 3-(cyanomethyl)benzoate was used in a reaction where TBPB is heated to form a benzoate radical and tert-butoxy radical .
- Next, a cyanomethyl radical is formed by abstraction of the acetonitrile proton from either the benzoate radical or the tert-butoxy radical, releasing benzoic acid or tert-butanol .
-
Cyanoacetylation of Amines
- Methyl 3-(cyanomethyl)benzoate can be used in the cyanoacetylation of amines . This process involves the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
- These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
- The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
-
Preparation of Heterocyclic Compounds
- Methyl 3-(cyanomethyl)benzoate can be used in the synthesis of heterocyclic compounds . For example, treatment of compound methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine afforded the spiro[indoline-3,4-pyridine] derivative .
-
Preparation of N-Substituted Cyanoacetamides
- Methyl 3-(cyanomethyl)benzoate can be used in the preparation of N-substituted cyanoacetamides . This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
- The resulting N-substituted cyanoacetamides can be used in the synthesis of various organic heterocycles .
-
Formation of Biologically Active Compounds
- Methyl 3-(cyanomethyl)benzoate can be used in the formation of biologically active compounds . The cyanoacetamide derivatives obtained from the cyanoacetylation of amines have diverse biological activities .
- These compounds have drawn the attention of biochemists in the last decade due to their potential in evolving better chemotherapeutic agents .
安全和危害
属性
IUPAC Name |
methyl 3-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUGLQVCGENEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445310 | |
| Record name | Methyl 3-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyanomethyl)benzoate | |
CAS RN |
68432-92-8 | |
| Record name | Methyl 3-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methy-3-(Cyanomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

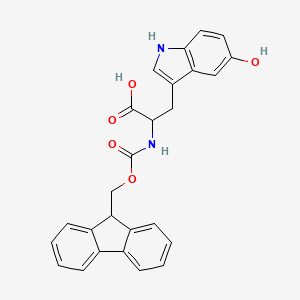
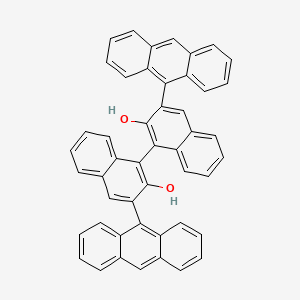
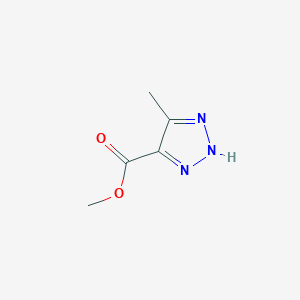
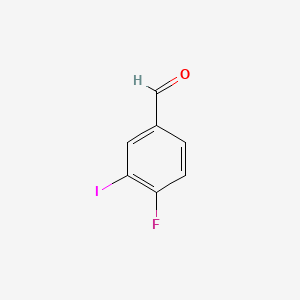
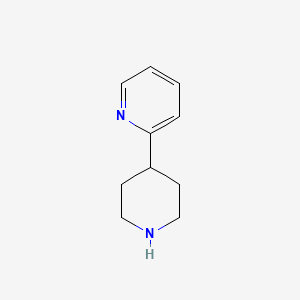
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)
